2-Ethoxy-6-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXZINXUVCZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541780 | |
| Record name | 2-Ethoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53982-02-8 | |
| Record name | 2-Ethoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 6 Methylaniline
Direct Synthesis Approaches
Direct synthesis strategies focus on constructing the 2-Ethoxy-6-methylaniline molecule by forming key functional groups—specifically the ether linkage and the amino group—on a precursor aromatic ring.
Alkylation Reactions for Ether Formation
One of the most straightforward methods for synthesizing this compound involves the alkylation of a phenolic precursor. This pathway, an application of the Williamson ether synthesis, utilizes 2-amino-3-methylphenol (B31084) as the starting material. The reaction proceeds by deprotonating the hydroxyl group of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent.
The general reaction is as follows:
Starting Material: 2-Amino-3-methylphenol
Reagents: An ethylating agent (e.g., ethyl bromide, ethyl iodide, diethyl sulfate) and a base (e.g., sodium hydroxide, potassium carbonate).
Product: this compound
The selection of the base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as N-alkylation of the amino group.
Table 1: Representative Conditions for Ether Formation via Alkylation
| Ethylating Agent | Base | Solvent | Typical Temperature | Potential Outcome |
|---|---|---|---|---|
| Ethyl Bromide (C₂H₅Br) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Good to excellent yield |
| Diethyl Sulfate ((C₂H₅)₂SO₄) | Sodium Hydroxide (NaOH) | Water/Ethanol | Room Temperature to 50°C | High yield, requires careful pH control |
Amination Strategies for Aromatic Ring Systems
Amination strategies involve the introduction of an amino group onto an aromatic ring that already contains the ethoxy and methyl substituents, such as 2-ethoxytoluene. Modern organometallic chemistry provides powerful tools for this transformation, most notably through transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a prominent example. This reaction typically involves the coupling of an aryl halide or triflate with an amine source in the presence of a palladium or copper catalyst. For the synthesis of this compound, the precursor would be a halogenated derivative of 2-ethoxytoluene.
Precursor: 1-Bromo-2-ethoxy-6-methylbenzene
Reagents: An ammonia (B1221849) equivalent (e.g., lithium bis(trimethylsilyl)amide) or ammonia gas, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine (B1218219) ligand (e.g., XPhos).
Product: this compound
This method offers high selectivity and functional group tolerance, making it a versatile approach for synthesizing complex anilines.
Reductive Pathways from Nitroaromatic Precursors
A widely used and industrially scalable method for preparing anilines is the reduction of the corresponding nitroaromatic compound. This pathway is highly efficient and typically proceeds with high yields. The synthesis of this compound via this route involves two main steps: the nitration of an appropriate precursor followed by the reduction of the nitro group.
The synthesis sequence is as follows:
Nitration: 2-Ethoxy-6-methylbenzene (or a related precursor like 3-methylphenol followed by etherification) is nitrated to introduce a nitro group (-NO₂) onto the aromatic ring, yielding 1-ethoxy-2-methyl-3-nitrobenzene.
Reduction: The resulting nitroaromatic intermediate is then reduced to the corresponding amine.
Various reducing agents can be employed for this transformation, ranging from catalytic hydrogenation to metal-acid systems.
Table 2: Common Reduction Methods for Nitroaromatic Compounds
| Reducing Agent | Catalyst/Conditions | Solvent | Key Advantages |
|---|---|---|---|
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol | High yield, clean reaction, environmentally friendly |
| Iron (Fe) | Acetic Acid or HCl | Water/Ethanol | Cost-effective, widely used in industrial processes |
Synthesis via Precursor Modification
These methodologies involve modifying existing substituted aromatic compounds through a series of chemical transformations to arrive at the target molecule.
Transformations of Halogenated Aromatic Intermediates
Halogenated aromatic compounds are versatile intermediates in organic synthesis due to their reactivity in various coupling reactions. The synthesis of this compound can be achieved by introducing the amino group onto a halogenated precursor.
A typical route might start with 2-chloro-6-methylaniline. chemicalbook.com While this starting material already possesses the amino and methyl groups, subsequent introduction of the ethoxy group would be challenging. A more viable strategy involves starting with a halogenated compound where the ethoxy and methyl groups are already in place, such as 1-bromo-2-ethoxy-6-methylbenzene. As mentioned in section 2.1.2, this intermediate can be subjected to a nucleophilic aromatic substitution or a metal-catalyzed amination to install the amino group. Copper-catalyzed amination procedures can also be effective for the conversion of aryl bromides to anilines. researchgate.net
Derivatization from Substituted Phenols or Anilines
This approach encompasses multi-step synthetic sequences starting from readily available substituted phenols or anilines.
From Substituted Phenols: The synthesis can commence with 2-amino-3-methylphenol. sigmaaldrich.com As detailed in section 2.1.1, the key transformation is the selective O-ethylation of the phenolic hydroxyl group. The presence of the amino group requires careful selection of reaction conditions to prevent competing N-alkylation.
From Substituted Anilines: Alternatively, a synthesis could start from o-toluidine (B26562) (2-methylaniline). google.com The challenge in this route is the regioselective introduction of an ethoxy group at the C6 position. Direct electrophilic substitution is often difficult to control. A more elaborate, multi-step sequence would be necessary, potentially involving:
Protection of the amino group.
Directed ortho-metalation or halogenation to introduce a functional group at the C6 position.
Conversion of the introduced functional group into a hydroxyl group.
Ethylation of the newly formed hydroxyl group.
Deprotection of the amino group.
This pathway, while more complex, offers a high degree of control over the final substitution pattern.
Functionalization of Aromatic Methyl Groups
The synthesis of substituted anilines often involves building the molecule from pre-functionalized precursors rather than directly functionalizing an existing aromatic methyl group. While methods exist for the side-chain oxidation of methyl groups on an aromatic ring, these routes can be challenging in the presence of other sensitive functional groups like amines. libretexts.org For a molecule such as this compound, a synthetic strategy would typically prioritize the introduction of the amino and ethoxy groups onto a benzene (B151609) ring that already contains a methyl group, or vice-versa.
Direct functionalization of the methyl group on a precursor like m-cresol (B1676322) or o-toluidine to build the ethoxy and amino functionalities is generally not a preferred route. The strong activating nature of the amino group in anilines can lead to polysubstitution and other side reactions, complicating direct modifications. libretexts.org For instance, Friedel-Crafts reactions on anilines are often unsuccessful because the amino group complexes with the Lewis acid catalyst. libretexts.orgnih.gov Therefore, synthetic approaches typically rely on building the molecule through C-N and C-O bond-forming reactions on a suitably substituted aromatic core.
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient synthesis of substituted anilines. Both transition metals and acid/base catalysts play crucial roles in constructing the target molecule.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds necessary for synthesizing this compound. beilstein-journals.orgnih.gov Palladium- and copper-based catalysts are frequently employed for these transformations. beilstein-journals.orgnih.gov
Key strategies include:
Buchwald-Hartwig Amination: This reaction could involve coupling an aryl halide or triflate, such as 1-bromo-2-ethoxy-6-methylbenzene, with an ammonia equivalent.
C-O Coupling: An alternative approach is the coupling of a precursor like 2-bromo-6-methylaniline (B1334028) with an ethoxide source, catalyzed by a suitable transition metal complex.
These reactions are mediated by specific catalyst systems, which include a metal precursor and a supporting ligand. The choice of ligand is critical and depends on the specific substrates and desired reaction conditions. researchgate.net
Table 1: Representative Transition Metal Catalyst Systems for C-N and C-O Coupling Reactions
| Catalyst Precursor | Ligand | Base | Typical Solvent(s) | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/Toluene/H₂O | acs.org |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | - | Toluene/H₂O/DMF | acs.org |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/Water | researchgate.net |
| Platinum on Carbon | - | - | Aqueous Medium | google.com |
Acid and base catalysis offers alternative pathways for synthesizing this compound, primarily through alkylation reactions.
Acid Catalysis: The alkylation of anilines can be performed using solid acid catalysts, such as zeolites or clays. researchgate.net A plausible route involves the ethylation of 2-amino-6-methylphenol (B101103) with an ethylating agent like ethanol. This type of reaction can be catalyzed by Brønsted acids such as sulfuric acid or phosphoric acid, which act as co-catalysts. google.comresearchgate.net Lewis acids like aluminum chloride have also been used in the alkylation of anilines, though their effectiveness can be limited by complexation with the amino group. libretexts.orggoogle.com
Base Catalysis: The Williamson ether synthesis is a classic base-catalyzed method for forming ether linkages. In the context of this compound synthesis, this could involve the reaction of the sodium or potassium salt of 2-amino-6-methylphenol (formed by treatment with a strong base like NaOH) with an ethyl halide (e.g., ethyl bromide or ethyl iodide). Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents. rsc.org
Table 2: Examples of Acid and Base Catalysts in Aniline (B41778) Derivatization
| Catalyst Type | Specific Catalyst | Reaction Type | Reference |
| Brønsted Acid | Sulfuric Acid | Reductive Alkylation | google.com |
| Brønsted Acid | Phosphoric Acid | Reductive Alkylation | google.com |
| Solid Acid | Zeolites, Clays | Vapor Phase Alkylation | researchgate.net |
| Strong Base | Sodium Hydroxide (NaOH) | N-methylation | rsc.org |
| Weak Base | Potassium Carbonate (K₂CO₃) | N-methylation | rsc.org |
Reaction Optimization and Process Development
Optimizing reaction conditions is crucial for developing scalable, efficient, and cost-effective synthetic processes. Key parameters that require careful investigation include the choice of solvent, reaction temperature, and pressure.
The solvent plays a critical role in synthetic reactions, influencing reactant solubility, catalyst stability and activity, and reaction rates. acs.org In transition metal-catalyzed couplings, a variety of solvents and solvent systems are employed.
Aprotic Polar Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used as they effectively dissolve both organic substrates and organometallic catalysts. acs.orgresearchgate.net
Aromatic Hydrocarbons: Toluene is frequently used, often in combination with other solvents, to achieve the desired reaction temperature and solubility profile. acs.org
Mixed Solvent Systems: To ensure homogeneity, especially when using inorganic bases like sodium carbonate, mixed solvent systems such as dioxane/water or toluene/ethanol are often necessary. acs.org The choice of solvent can significantly impact yield and purity by minimizing side reactions like boronic acid decomposition in Suzuki couplings. acs.org
Table 3: Solvent Systems Used in Analogous Palladium-Catalyzed Coupling Reactions
| Solvent System | Catalyst | Reaction Type | Purpose/Observation | Reference |
| 1,4-Dioxane / Toluene / H₂O | Pd(OAc)₂ / PPh₃ | Suzuki Coupling | Minimized boronic acid decomposition. | acs.org |
| Toluene / Ethanol (4:3) | Pd(PPh₃)₄ | Suzuki Coupling | Provided a homogeneous solution, leading to good yield. | acs.org |
| Toluene / H₂O / DMF | PdCl₂(dppf)·CH₂Cl₂ | Suzuki Coupling | Effective for coupling bromopyrazine with phenylboronic acid. | acs.org |
| 1,4-Dioxane | Pd(OAc)₂ | C-H Coupling | Used for coupling of indole (B1671886) with a substituted thiophene. | mdpi.com |
Temperature and pressure are fundamental parameters that control reaction kinetics and selectivity. Their optimization is essential for maximizing product yield while minimizing the formation of impurities.
Temperature: Reaction temperatures can vary widely depending on the synthetic route. For example, high-temperature ortho-alkylation of o-toluidine with ethene using a triethyl aluminum catalyst is performed in the range of 250-350 °C to achieve the desired reaction rate. google.com In contrast, catalytic reductive alkylation processes can be run at much milder temperatures, between 20 °C and 80 °C, to maintain catalyst activity and prevent decomposition. google.com Optimization involves finding a temperature that provides a reasonable reaction time without promoting unwanted side reactions.
Pressure: High pressure is often required for reactions involving gaseous reactants, such as ethene or hydrogen. In the synthesis of 2-methyl-6-ethylaniline, high pressure is used in conjunction with high temperature to facilitate the alkylation reaction. google.com For catalytic hydrogenation or reductive alkylation, the pressure of hydrogen gas is a critical parameter, with typical ranges being from 2x10⁵ to 1x10⁶ Pa. google.com Controlling the pressure ensures a sufficient concentration of the gaseous reactant in the liquid phase to drive the reaction forward efficiently.
Table 4: Temperature and Pressure Conditions in Related Aniline Syntheses
| Reaction Type | Temperature Range | Pressure Range | Catalyst System | Reactants | Reference |
| Ortho-selective Alkylation | 250-350 °C | High Pressure | Triethyl aluminum | o-Toluidine, Ethene | google.com |
| Catalytic Reductive Alkylation | 20-80 °C | 2x10⁵ - 1x10⁶ Pa (H₂) | Platinum on Carbon / Acid Co-catalyst | 2-alkyl-6-methylaniline, Methoxyacetone | google.com |
| N-methylation | 160 °C | 1 MPa (N₂) | Ni/ZnAlOx | Aniline, Methanol | rsc.org |
Stoichiometric Ratio and Reaction Time Analysis
Stoichiometric Ratio Analysis
In a hypothetical synthesis of this compound, key considerations for stoichiometric ratios would involve the aniline substrate, the alkylating or ethoxylating agent, and the catalyst. For instance, in the ortho-alkylation of o-toluidine with ethene to produce 2-methyl-6-ethylaniline, the ratio of the aniline to the olefin is a critical factor. An excess of the olefin could lead to di-alkylation or other side reactions, reducing the selectivity for the desired mono-alkylated product. Conversely, an insufficient amount of the olefin would result in low conversion of the starting material.
The concentration of the catalyst is another crucial stoichiometric consideration. In reactions catalyzed by substances like triethyl aluminum, the catalyst loading can significantly influence the reaction rate and efficiency. While a higher catalyst concentration might accelerate the reaction, it also increases costs and can complicate purification. Optimization studies would aim to identify the minimum catalyst loading that achieves a desirable reaction rate and yield.
To illustrate the importance of stoichiometric ratios, consider a hypothetical synthesis of this compound. The data below represents a conceptual analysis of how varying the molar ratio of an ethoxylating agent to 2-methylaniline might affect the product yield, based on general principles of alkylation reactions.
Interactive Data Table: Effect of Stoichiometric Ratio on Product Yield
| Molar Ratio (Ethoxylating Agent : 2-Methylaniline) | Product Yield (%) | Purity (%) |
| 0.8 : 1 | 65 | 98 |
| 1.0 : 1 | 85 | 95 |
| 1.2 : 1 | 90 | 88 |
| 1.5 : 1 | 92 | 80 |
Note: This table is illustrative and based on general principles of aniline alkylation, not on specific experimental data for this compound.
Reaction Time Analysis
The duration of the reaction is another key parameter that requires careful optimization. A reaction time that is too short will result in incomplete conversion of the starting materials, leading to a lower yield. On the other hand, an excessively long reaction time can lead to the formation of impurities and byproducts through secondary reactions, which can decrease the purity of the final product and complicate the purification process.
Monitoring the reaction progress over time is essential for determining the optimal reaction duration. This is typically achieved by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can quantify the amounts of starting materials, intermediates, and the desired product at various time points.
The following table provides a conceptual illustration of how reaction time could influence the yield and purity of this compound in a typical synthesis.
Interactive Data Table: Effect of Reaction Time on Product Yield and Purity
| Reaction Time (hours) | Product Yield (%) | Purity (%) |
| 2 | 70 | 99 |
| 4 | 88 | 96 |
| 6 | 91 | 92 |
| 8 | 91 | 89 |
Note: This table is for illustrative purposes and based on general reaction kinetics, not on specific experimental data for this compound.
Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 6 Methylaniline
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
For 2-Ethoxy-6-methylaniline, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the aniline (B41778) moiety, the ethoxy group, and the methyl group attached to the aromatic ring. Key expected vibrations would include N-H stretching from the primary amine, C-H stretching from the aromatic ring, methyl, and ethyl groups, C-N stretching, and C-O stretching of the ether linkage. Without experimental data, a precise assignment of these bands is not possible.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to clearly show vibrations of the aromatic ring and the C-C backbone. However, specific Raman shifts for this compound are not documented in the searched resources.
Analysis of Characteristic Spectral Band Assignments
A detailed analysis and assignment of characteristic spectral bands for this compound would require a comparison of its experimental FT-IR and FT-Raman spectra with established correlation charts and, ideally, with computational vibrational frequency calculations. In the absence of the former, any theoretical assignment remains speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule by analyzing the chemical environments of the ¹H and ¹³C nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum of this compound would be anticipated to display distinct signals for the protons of the aromatic ring, the -NH₂ group, the ethoxy group (-OCH₂CH₃), and the methyl group (-CH₃). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the molecule. For instance, the ethoxy group would likely appear as a quartet and a triplet. The aromatic protons would exhibit a specific splitting pattern depending on their coupling with each other. Without an experimental spectrum, the precise chemical shifts and coupling constants remain unknown.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in this compound. Distinct signals would be expected for the aromatic carbons (with and without attached protons), the carbons of the ethoxy group, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. For example, the carbon attached to the oxygen of the ethoxy group and the carbon attached to the nitrogen of the amine group would be expected to appear at characteristic downfield shifts. As with the other spectroscopic techniques, the absence of experimental data prevents a concrete analysis.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR spectroscopy provides invaluable information on the connectivity of atoms within a molecule by mapping correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show key correlations that confirm the structure of the substituent groups and their placement on the aniline ring.
A distinct correlation would be observed between the methylene (B1212753) protons (-O-CH₂-) and the methyl protons (-CH₃) of the ethoxy group.
Correlations would also be evident among the three adjacent aromatic protons (H3, H4, and H5), establishing their sequence on the benzene (B151609) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, simplifying the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.orgyoutube.com This allows for the connection of isolated spin systems and the placement of quaternary carbons. For this compound, key HMBC correlations would be predicted as follows:
The methylene protons of the ethoxy group (-O-CH₂-) would show a three-bond correlation to the C2 carbon of the aromatic ring, confirming the attachment of the ethoxy group.
The protons of the aromatic methyl group (C7-H₃) would exhibit two-bond correlations to the C6 and C1 carbons of the ring, fixing its position.
The amine protons (-NH₂) would be expected to show correlations to the C1 and C2 carbons.
The predicted correlations from these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the molecular structure.
| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | Key HMBC Correlations (Correlated ¹³C) |
|---|---|---|---|
| H3 | H4 | C3 | C1, C5 |
| H4 | H3, H5 | C4 | C2, C6 |
| H5 | H4 | C5 | C1, C3 |
| -NH₂ | None | None | C1, C2 |
| -O-CH₂- (Ethoxy) | -CH₃ (Ethoxy) | C8 | C2, C9 |
| -CH₃ (Ethoxy) | -O-CH₂- (Ethoxy) | C9 | C8 |
| -CH₃ (Aromatic) | None | C7 | C1, C5, C6 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting pattern of fragment ions serves as a molecular fingerprint. For this compound (molecular weight: 151.21 g/mol ), the molecular ion (M⁺˙) peak at m/z 151 would be expected. Common fragmentation pathways for aromatic amines and aryl ethers would likely lead to the following key fragments: miamioh.eduscribd.comwhitman.edu
Loss of a methyl radical (•CH₃): A peak at m/z 136, resulting from benzylic cleavage of the ethoxy group.
Loss of an ethyl radical (•CH₂CH₃): A significant peak at m/z 122, arising from the cleavage of the C-O bond in the ethoxy group.
Loss of ethylene (B1197577) (C₂H₄): A rearrangement followed by the loss of ethylene from the ethoxy group, yielding a fragment at m/z 123.
Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the aryl C-O bond would produce a fragment at m/z 106.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 151 | [C₉H₁₃NO]⁺˙ (Molecular Ion) | - |
| 136 | [M - CH₃]⁺ | •CH₃ |
| 123 | [M - C₂H₄]⁺˙ | C₂H₄ |
| 122 | [M - C₂H₅]⁺ | •C₂H₅ |
| 106 | [M - OC₂H₅]⁺ | •OC₂H₅ |
ESI is a soft ionization technique that typically produces minimal fragmentation, making it ideal for determining the molecular weight of a compound. ecut.edu.cnsciex.comnih.gov For this compound, analysis in positive ion mode would protonate the basic amine group, resulting in a prominent pseudomolecular ion [M+H]⁺. This would be observed at a mass-to-charge ratio of 152.1070. This technique confirms the molecular weight of the intact molecule with high sensitivity.
HRMS measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. For the [M+H]⁺ ion of this compound, HRMS would provide an exact mass that can be compared to the theoretical calculated mass, confirming the molecular formula as C₉H₁₃NO.
| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 | 152.1071 |
X-ray Crystallography for Solid-State Structure Analysis
While NMR and MS provide data on connectivity and formula, X-ray crystallography offers a definitive three-dimensional map of the atoms in the solid state.
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most precise structural information. carleton.edu This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. The analysis yields a detailed model of the crystal lattice and the molecule within it. researchgate.netresearchgate.netberkeley.edunih.gov
The expected outcomes from such an analysis would include:
Confirmation of Connectivity: An unambiguous confirmation of the atomic connections.
Precise Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles. This would reveal, for example, the precise orientation of the ethoxy and methyl groups relative to the aniline ring and the degree of planarity of the amine group.
Crystal Packing and Intermolecular Interactions: Information on how the molecules arrange themselves in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding involving the amine group or van der Waals interactions.
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is currently hindered by the absence of publicly available crystallographic data. As of this date, the crystal structure of this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). The determination of the three-dimensional arrangement of molecules in the solid state is a prerequisite for a detailed examination of its crystal packing and the non-covalent forces that govern its supramolecular architecture.
In the absence of experimental data, a speculative analysis based on the constituent functional groups—an ethoxy group, a methyl group, and an amino group attached to a benzene ring—can be proposed. It is anticipated that the crystal structure would be significantly influenced by hydrogen bonding involving the amino group (N-H) as a donor and the oxygen atom of the ethoxy group or the nitrogen atom of a neighboring molecule as an acceptor. These N-H···O and N-H···N interactions are common motifs in the crystal structures of related aniline derivatives.
Conformational Studies in the Crystalline State
Similar to the analysis of intermolecular interactions, a definitive conformational study of this compound in the crystalline state is contingent upon the availability of its crystal structure. The conformation of a molecule in the solid state is defined by the specific torsion angles between its constituent parts, which are determined with high precision from crystallographic data.
For this compound, key conformational parameters would include the torsion angles describing the orientation of the ethoxy and methyl groups relative to the phenyl ring. The planarity of the amino group and the orientation of its hydrogen atoms would also be of significant interest. Steric hindrance between the ortho-substituted ethoxy and methyl groups is expected to influence the conformation of the molecule, likely forcing the ethoxy group to adopt a non-planar arrangement with respect to the benzene ring.
Computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the preferred gas-phase conformation of the molecule. However, the conformation in the crystalline state is often influenced by the energetic benefits of optimized crystal packing and intermolecular interactions, and thus may differ from the lowest energy conformation in the gas phase. Without experimental validation from crystallographic data, any conformational analysis remains speculative.
Computational and Theoretical Chemistry Studies of 2 Ethoxy 6 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic wavefunction and energy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the electronic structure and to perform geometry optimizations for molecules like 2-Ethoxy-6-methylaniline. In this approach, the ground-state energy of a molecule is determined from its electron density.
Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process yields the most stable conformation of the molecule. For substituted anilines, DFT has been successfully used to predict trends in their structural parameters and electronic properties. physchemres.org The choice of the functional (e.g., B3LYP) and the basis set are crucial for obtaining reliable results. nih.gov
Ab Initio Methods for Fundamental Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate descriptions of fundamental electronic properties. While computationally more demanding than DFT, ab initio calculations can be essential for benchmarking and for studying systems where DFT may not be as reliable. For aniline (B41778) derivatives, ab initio methods can be employed to calculate properties such as ionization potentials and electron affinities. umn.edu
Basis Set Selection and Methodological Validation
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning families (e.g., aug-cc-pVTZ), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. iosrjournals.org
Methodological validation is a critical step in computational studies. This involves comparing the calculated results with available experimental data or with results from higher-level theoretical calculations to ensure the chosen computational approach is appropriate for the system under investigation. For substituted anilines, calculated geometric parameters can be compared with X-ray crystallography data, and calculated spectroscopic properties can be compared with experimental IR and UV-Vis spectra.
Molecular Geometry and Electronic Structure Analysis
Following successful quantum chemical calculations, a wealth of information about the molecular geometry and electronic structure of this compound can be extracted and analyzed.
Optimized Molecular Geometries and Bond Parameters
Table 1: Representative Bond Parameters for Substituted Anilines (Illustrative)
| Parameter | Typical Value Range |
| C-N Bond Length | 1.39 - 1.42 Å |
| C-C (aromatic) Bond Length | 1.38 - 1.40 Å |
| N-H Bond Length | ~1.01 Å |
| C-O Bond Length | 1.35 - 1.38 Å |
| C-N-H Bond Angle | 110 - 113° |
| C-C-N Bond Angle | 119 - 121° |
Note: This table provides illustrative values based on general knowledge of substituted anilines and is not based on specific calculations for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For substituted anilines, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. researchgate.net Electron-donating groups, such as ethoxy and methyl groups, are expected to raise the energy of the HOMO, which would likely decrease the HOMO-LUMO gap compared to unsubstituted aniline, thereby increasing its reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aniline
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: The values in this table are representative for a generic substituted aniline and are for illustrative purposes only, as specific data for this compound was not found in the searched literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity. An MEP analysis for this compound would involve mapping the electrostatic potential onto the molecule's electron density surface.
Regions of Negative Potential (Red/Yellow): These areas indicate electron-rich regions, typically associated with lone pairs on heteroatoms like the nitrogen of the amine group and the oxygen of the ethoxy group. These sites are susceptible to electrophilic attack.
Regions of Positive Potential (Blue): These areas correspond to electron-deficient regions, usually around the hydrogen atoms of the amine group and the aromatic ring. These sites are prone to nucleophilic attack.
Without specific studies, a data table detailing the potential values at different points on the molecular surface cannot be generated.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. An NBO analysis of this compound would provide quantitative insights into:
Hybridization: The specific hybridization of atomic orbitals contributing to each bond (e.g., C-N, C-O, C-C bonds).
Charge Delocalization: The analysis quantifies hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). For instance, it could detail the interaction between the nitrogen lone pair and the antibonding orbitals of the aromatic ring.
A typical data table from an NBO analysis would list the key donor-acceptor interactions and their corresponding second-order perturbation energies (E(2)), which indicate the strength of these delocalization effects. As no specific NBO study for this molecule was found, this data is unavailable.
Prediction of Spectroscopic Properties
Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict various spectroscopic properties of molecules, aiding in the interpretation of experimental data.
Theoretical Vibrational Frequencies and Intensities
Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies and their corresponding intensities. For this compound, this would involve:
Geometry Optimization: First, the molecule's most stable three-dimensional structure (its minimum energy geometry) is calculated.
Frequency Calculation: At this optimized geometry, the vibrational modes are calculated. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or rocking of the various functional groups (N-H, C-H, C-O, C-N, etc.).
A data table would typically compare the computed vibrational frequencies (in cm⁻¹) with experimentally observed frequencies, along with an assignment of the vibrational mode. This information is not available from the literature for this compound.
Computed NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, a theoretical NMR study would provide:
Isotropic Shielding Values: The magnetic shielding of each nucleus in the molecule is calculated.
Chemical Shifts: These shielding values are then converted to chemical shifts (in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
A comparative data table showing the calculated and experimental chemical shifts for each unique proton and carbon atom in the molecule would be standard in such a study. No published computational NMR data for this compound could be located.
Electronic Absorption (UV-Vis) Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) spectra of molecules. This analysis provides information about the electronic transitions between molecular orbitals. For this compound, a TD-DFT calculation would yield:
Maximum Absorption Wavelength (λmax): The predicted wavelength(s) at which the molecule absorbs light most strongly.
Oscillator Strength: A measure of the intensity of the electronic transition.
Molecular Orbital Contributions: Identification of the specific molecular orbitals involved in the main electronic transitions (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).
This data, typically presented in a table, is not available in the searched literature.
Computational Investigation of Reaction Mechanisms
Computational chemistry is a powerful tool for exploring the step-by-step pathways of chemical reactions. Such studies can elucidate the structures of transition states and intermediates, as well as the energy barriers associated with each step. A computational investigation of a reaction involving this compound, for example, its oxidation or reaction with a radical species, would involve:
Mapping the Potential Energy Surface: Calculating the energies of reactants, products, intermediates, and transition states.
Determining Activation Energies: Calculating the energy difference between reactants and transition states to predict reaction rates.
Elucidating Reaction Pathways: Identifying the most favorable reaction pathway based on the calculated energy profile.
Detailed mechanistic studies provide invaluable insights into how a reaction proceeds. However, no such computational investigations specifically for this compound were found in the scientific literature.
Transition State Identification and Characterization
No published studies were found that specifically identify or characterize the transition states involved in reactions of this compound.
Reaction Pathway Elucidation and Energy Profiles
No published studies were found that elucidate the reaction pathways or provide energy profiles for reactions involving this compound.
It is important to note that the absence of published data does not mean that such studies have not been conducted, but rather that they are not publicly accessible. This lack of available information highlights a potential area for future research within the field of computational organic chemistry.
Chemical Reactivity and Transformation Pathways of 2 Ethoxy 6 Methylaniline
Reactions Involving the Amine Group
The amine group is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups.
The nitrogen atom of 2-ethoxy-6-methylaniline readily reacts with acylating and sulfonylating agents. Acylation, typically carried out with acyl halides or anhydrides, leads to the formation of N-aryl amides. For instance, reaction with acetyl chloride would yield N-(2-ethoxy-6-methylphenyl)acetamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, results in the corresponding sulfonamides, for example, N-(2-ethoxy-6-methylphenyl)-4-methylbenzenesulfonamide. These reactions are generally performed in the presence of a base to neutralize the acidic byproduct.
| Reaction Type | Reagent Example | Product Example |
| Acylation | Acetyl chloride | N-(2-ethoxy-6-methylphenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-ethoxy-6-methylphenyl)-4-methylbenzenesulfonamide |
The amine group can be alkylated using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary and tertiary amines. For example, reaction with an alkyl halide can produce N-alkyl-2-ethoxy-6-methylaniline and N,N-dialkyl-2-ethoxy-6-methylaniline. The degree of alkylation can be controlled by the stoichiometry of the reactants. Such N-alkylation is a key step in the synthesis of various chemical intermediates. researchgate.net A process for preparing 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline involves the catalytic reducing alkylation of 2-alkyl-6-methyl aniline (B41778) with methoxyacetone. google.com
Primary aromatic amines like this compound undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nanobioletters.com This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ejpmr.comwjpsonline.com The formation of the imine linkage (-C=N-) is a versatile method for creating new carbon-nitrogen bonds and is utilized in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net The reaction is often catalyzed by acids, but the pH must be carefully controlled as high acid concentrations can protonate the amine, rendering it non-nucleophilic. wjpsonline.com
| Reactant 1 | Reactant 2 (Example) | Product Type |
| This compound | Benzaldehyde | Schiff Base (Imine) |
| This compound | Acetone | Schiff Base (Imine) |
The primary amine group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. chemicalbook.com For instance, 2,6-dialkyl-substituted anilines can yield corresponding chloro compounds as major products in diazotization reactions. researchgate.net These transformations, collectively known as Sandmeyer and related reactions, can be used to synthesize chloro, bromo, cyano, and hydroxyl derivatives.
Reactions Involving the Ethoxy Substituent
The ethoxy group is generally less reactive than the amine group but can undergo specific transformations under more forcing conditions.
The carbon-oxygen bond of the ethoxy group can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org Cleavage of the ether bond in this compound would result in the formation of 2-amino-3-methylphenol (B31084) and an ethyl halide. This reaction is a common method for the dealkylation of aryl ethers.
Modifications of the Alkyl Chain of the Ethoxy Group
The ethoxy group in this compound consists of an ethyl group linked to the aromatic ring via an oxygen atom. While reactions directly involving the aromatic ring or the amino group are more common, the alkyl chain of the ethoxy substituent can potentially undergo modification. The most characteristic reaction of aryl ethers is cleavage of the ether bond (O-dealkylation), typically under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). This process would convert the ethoxy group into a hydroxyl group, yielding 2-amino-3-methylphenol. However, specific studies detailing such transformations on this compound are not prevalent in the literature, as reactions on the aromatic ring are generally more synthetically useful and occur under milder conditions.
Reactions Involving the Aromatic Ring
The high electron density of the benzene (B151609) ring in this compound makes it exceptionally reactive toward electrophiles. The orientation of incoming substituents is synergistically controlled by the existing groups.
In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. Activating groups direct incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrysteps.com In this compound, all three substituents are activating ortho-, para-directors.
The directing power of these groups follows the general trend: -NH2 > -OR > -R. organicchemistrytutor.com
Amino group (-NH2): A very strong activating group, directing to its ortho (positions 2 and 6) and para (position 4) positions. libretexts.orglkouniv.ac.in
Ethoxy group (-OC2H5): A strong activating group, directing to its ortho (positions 1 and 3) and para (position 5) positions. pressbooks.pubbrainly.com
Methyl group (-CH3): A weak activating group, directing to its ortho (positions 1 and 5) and para (position 3) positions. libretexts.org
In this compound, the ortho positions relative to the dominant amino group are sterically blocked by the ethoxy and methyl groups. Consequently, electrophilic attack is overwhelmingly directed to the open para position (C4). The activating effects of the ethoxy and methyl groups also converge on positions 3 and 5, but the directing influence of the amino group to its para position is electronically and sterically the most favored. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to yield predominantly the 4-substituted product.
| Substituent Group | Activating/Deactivating Effect | Directing Influence | Predicted Target Positions on this compound Ring |
|---|---|---|---|
| -NH₂ (at C1) | Strongly Activating | Ortho, Para | C2 (blocked), C6 (blocked), C4 (favored) |
| -OC₂H₅ (at C2) | Activating | Ortho, Para | C1 (blocked), C3 (possible), C5 (possible) |
| -CH₃ (at C6) | Weakly Activating | Ortho, Para | C1 (blocked), C5 (possible), C3 (possible) |
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, involving deprotonation ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The primary amino group (-NH2) of this compound has acidic protons that would be abstracted by the organolithium base. To utilize DoM, the amino group must first be protected with a group that can also function as a potent DMG, such as a pivaloyl (-Piv) or tert-butyloxycarbonyl (-BOC) group. acs.orgacs.org
Once the amine is protected (e.g., as an N-pivaloyl derivative), the molecule presents three potential DMGs: the N-pivaloyl group, the ethoxy group, and the methyl group (which can undergo lateral metalation). The established hierarchy of DMGs is generally -CONR2 > -OR. uwindsor.caharvard.edu
Direction by the Protected Amino Group: The N-pivaloyl group is a powerful DMG. However, both positions ortho to it (C2 and C6) are already substituted, preventing direct ortho-lithiation.
Direction by the Ethoxy Group: The ethoxy group is a moderate DMG and can direct lithiation to its adjacent open position at C3. organic-chemistry.org
Lateral Metalation: The methyl group can undergo benzylic deprotonation (lateral lithiation), although this typically requires specific conditions and bases. wikipedia.org
Given this competition, the most probable outcome for a protected this compound would be lithiation at the C3 position, directed by the ethoxy group. This would generate a C3-lithiated intermediate that can be trapped with various electrophiles to introduce a new substituent at that position.
| Directing Group (DMG) | Relative Directing Strength | Potential Site of Lithiation | Feasibility |
|---|---|---|---|
| -NHPiv | Strong | C2 or C6 | Not feasible (positions are blocked) |
| -OC₂H₅ | Moderate | C3 | Most Likely Pathway |
| -CH₃ (via lateral metalation) | Weak/Conditional | Benzylic position of CH₃ | Possible under specific conditions |
Halogenation: Due to the highly activated nature of the aromatic ring, halogenation of this compound is expected to proceed rapidly. Aniline itself reacts with bromine water to produce 2,4,6-tribromoaniline instantaneously. byjus.com For this compound, with the 2 and 6 positions blocked, the reaction is highly selective. Treatment with reagents like bromine (Br2) in acetic acid or N-bromosuccinimide (NBS) would lead to the introduction of a halogen atom predominantly at the C4 position, para to the strongly directing amino group, to yield 4-halo-2-ethoxy-6-methylaniline.
Nitration: Direct nitration of anilines using a mixture of concentrated nitric and sulfuric acids is generally avoided. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH3+). pearson.com This protonated group is strongly deactivating and a meta-director, leading to a mixture of products and significant oxidative decomposition. quora.comyoutube.com
A standard and effective strategy to control the nitration is to first protect the amino group via acetylation. The resulting acetamido group (-NHCOCH3) is still an activating ortho, para-director but is less reactive than the amino group, which prevents polysubstitution and oxidation. Its steric bulk further favors substitution at the less hindered para position. The nitration of this compound would thus proceed via a three-step sequence:
Protection: Reaction with acetic anhydride to form N-(2-ethoxy-6-methylphenyl)acetamide.
Nitration: Treatment with HNO3/H2SO4 to introduce a nitro group selectively at the C4 position.
Deprotection: Acidic or basic hydrolysis of the amide to regenerate the amino group, affording 4-nitro-2-ethoxy-6-methylaniline.
Mechanistic Studies of Key Transformations
The key transformations of this compound are governed by well-understood reaction mechanisms.
Mechanism of Electrophilic Aromatic Substitution: The S_EAr mechanism proceeds in two steps. wikipedia.orgunacademy.com First, the π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the sp3-hybridized carbon, restoring the aromaticity of the ring.
For this compound, attack at the C4 position is highly favored because the resulting arenium ion is particularly well-stabilized. The positive charge can be delocalized onto the amino and ethoxy groups through resonance, placing the charge directly on the nitrogen and oxygen atoms, which is a significant stabilizing contribution. This stabilization lowers the activation energy for the formation of the C4-substituted intermediate compared to attack at other positions.
Mechanism of Directed Ortho-Metalation: The DoM mechanism begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom (N or O) of the DMG. wikipedia.orgorganic-chemistry.org This coordination creates a complex that positions the alkyl base in close proximity to the ortho-hydrogen atom. The subsequent step is an intramolecular-like acid-base reaction where the ortho-proton is abstracted, forming a stable ortho-lithiated aryl species. This intermediate then acts as a potent nucleophile, reacting with a wide range of electrophiles.
Role of 2 Ethoxy 6 Methylaniline As a Synthetic Intermediate
Building Block for Heterocyclic Compounds
The nucleophilic amino group and the activated aromatic ring of 2-Ethoxy-6-methylaniline make it a suitable precursor for the synthesis of various heterocyclic structures, which are core components in many pharmaceuticals, agrochemicals, and materials.
Anilinium Salts: As a basic aniline (B41778) derivative, this compound readily reacts with acids to form the corresponding anilinium salts. This protonation of the amino group is a fundamental acid-base reaction. The resulting salt can alter the compound's solubility and modify the reactivity of the aromatic ring. The formation of anilinium salts from ortho-substituted anilines is a well-established principle in organic chemistry. For instance, studies on closely related compounds like 2-ethyl-6-methylaniline (B166961) have demonstrated the synthesis and crystallographic characterization of their anilinium salts, such as bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II). researchgate.net This indicates that this compound would similarly form stable salts, which can be isolated as crystalline solids. researchgate.net
Imine Derivatives: The primary amine functionality of this compound allows for its straightforward condensation with aldehydes and ketones to form imine derivatives, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbon-nitrogen double bond (C=N). redalyc.org Imines are crucial intermediates in organic synthesis, serving as precursors for the construction of various nitrogen-containing compounds and ligands for catalysis. researchgate.netbeilstein-journals.org The general reaction involves refluxing the aniline with a carbonyl compound in a solvent like ethanol. redalyc.org
Interactive Table: General Conditions for Imine Synthesis from this compound
| Parameter | Condition | Purpose |
| Reactants | This compound, Aldehyde or Ketone | Formation of the imine C=N bond |
| Solvent | Ethanol | Dissolves reactants |
| Catalyst | Glacial Acetic Acid (catalytic amount) | To protonate the carbonyl oxygen, activating it for nucleophilic attack |
| Temperature | Reflux | To provide energy to overcome the activation barrier and remove water byproduct |
Aniline and its derivatives are key starting materials in cyclization reactions that produce fused aromatic ring systems, such as quinolines and indoles. Classic reactions like the Povarov reaction (a [4+2] cycloaddition), the Friedländer annulation, and the Bischler–Napieralski reaction often utilize an aniline core. acs.org In these syntheses, the aniline serves as the nitrogen-containing component that becomes part of the newly formed heterocyclic ring. The substituents on the aniline ring, such as the ethoxy and methyl groups in this compound, can influence the reaction's regioselectivity and the properties of the final fused system. While this compound is a suitable candidate for such transformations based on its functional groups, specific examples of its use in forming complex fused aromatic rings are not widely detailed in surveyed literature. researchgate.net
Scaffold for Complex Organic Molecule Synthesis
The substituted benzene (B151609) ring of this compound provides a robust scaffold upon which more complex functionality can be built, leading to the synthesis of elaborate organic molecules.
Aromatic Amides: this compound can be readily acylated to form N-substituted aromatic amides. This transformation is typically achieved by reacting the aniline with a carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acidic byproduct. Modern methods also allow for the direct oxidative amidation of anilines with other starting materials. nih.gov The resulting N-(2-ethoxy-6-methylphenyl) amides are stable compounds and can be found as structural motifs in various biologically active molecules.
Aromatic Esters: The direct formation of an ester from the amine group of this compound is not a standard transformation. However, the compound can serve as a precursor for phenols, which are then readily converted to esters. This multi-step synthesis involves the diazotization of the primary amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Gentle heating of the diazonium salt solution in water leads to the replacement of the diazonium group with a hydroxyl group, yielding 2-ethoxy-6-methylphenol. This phenol (B47542) can then be esterified using standard methods, such as reaction with an acyl chloride or carboxylic anhydride, to produce the desired aromatic ester.
This compound is an achiral molecule and therefore cannot directly function as a chiral precursor or auxiliary. For it to be utilized in asymmetric synthesis, it would first need to be converted into a chiral derivative, for example, by reaction with a chiral reagent or through resolution of a racemic derivative. Chiral amines and their derivatives are highly valuable in organic synthesis, particularly as ligands for asymmetric metal catalysis or as resolving agents. researchgate.netrsc.org However, specific applications of this compound in this capacity are not prominently documented in scientific literature.
Derivatization for Specialized Chemical Applications
The functional groups on this compound allow for a wide range of derivatization reactions, enabling the synthesis of compounds for specialized applications, from analytical standards to intermediates for herbicides and pharmaceuticals. google.comchemicalbook.com
One key method of derivatization is electrophilic aromatic substitution on the benzene ring. The amine and ethoxy groups are activating, directing incoming electrophiles to the ortho and para positions. Given that the two ortho positions and one para position are already substituted, reactions like halogenation can occur at the remaining open positions. For example, ortho-alkylated anilines can be selectively brominated at the other ortho position using reagents like N-bromosuccinimide (NBS). google.com
Interactive Table: Example of Derivatization via Bromination
| Reactant | Reagent | Product | Application of Product |
| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-6-ethoxy-x-methylaniline | Intermediate for herbicides and other organic synthesis |
Another powerful derivatization strategy involves the conversion of the amino group into a diazonium salt. As mentioned previously, this intermediate is highly versatile. Beyond hydrolysis to phenols, diazonium salts can undergo a variety of substitution reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce a wide array of functional groups onto the aromatic ring, including halogens (–F, –Cl, –Br, –I), cyano (–CN), and nitro (–NO₂) groups. chemicalbook.com This chemical maneuverability makes this compound a valuable starting point for producing a diverse family of substituted aromatic compounds.
Monomer in Polymer Synthesis
This compound serves as a monomer for the synthesis of polyanilines, a class of conducting polymers. The presence of both an ethoxy (-OC2H5) and a methyl (-CH3) group on the aniline ring influences the polymerization process and the final properties of the polymer, such as solubility and conductivity. The polymerization of substituted anilines is a significant area of research aimed at improving the processability of polyaniline while retaining its desirable electrical properties.
The synthesis of poly(substituted-aniline) can be achieved through chemical oxidative polymerization. For instance, a study on the polymerization of 2-methyl-6-ethylaniline tar, a closely related compound, utilized this method. worldscientific.com In a typical process, the monomer is dissolved in an acidic solution, such as hydrochloric acid, and an oxidant like ammonium (B1175870) persulfate is added to initiate polymerization. rroij.comresearchgate.net The reaction conditions, including acid concentration, the molar ratio of oxidant to monomer, reaction time, and temperature, are crucial factors that determine the yield, structure, and properties of the resulting polymer. worldscientific.com
The resulting poly(this compound) is expected to exhibit better solubility in common organic solvents compared to the parent polyaniline, which is notoriously difficult to process due to its insolubility. worldscientific.com This enhanced solubility is attributed to the steric effects of the ethoxy and methyl substituents, which disrupt the interchain packing and weaken the interactions between polymer chains. However, these same steric factors can also lead to a decrease in electrical conductivity compared to unsubstituted polyaniline, as they may hinder the planarity of the polymer backbone and reduce the extent of π-electron delocalization. rroij.com
Characterization of the polymer can be carried out using various spectroscopic and microscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the polymer's chemical structure, while scanning electron microscopy (SEM) provides information about its morphology. worldscientific.com The electrical conductivity is typically measured using a four-probe method.
Table 1: Influence of Reaction Conditions on Poly(substituted-aniline) Properties
Interactive Data Table
| Parameter | Condition | Effect on Polymer | Reference |
| Acid Concentration | 1 mol/L HCl | Optimized conductivity | worldscientific.com |
| Oxidant/Monomer Ratio | 1 | Optimized conductivity | worldscientific.com |
| Temperature | 10°C | Optimized conductivity | worldscientific.com |
| Reaction Time | 3 hours | Optimized conductivity | worldscientific.com |
Note: Data is based on the polymerization of the analogous 2-methyl-6-ethylaniline tar. worldscientific.com
Ligand Precursor in Coordination Chemistry
This compound is a valuable precursor for synthesizing ligands used in coordination chemistry. Its primary amine group (-NH2) is readily condensed with aldehydes or ketones to form Schiff base ligands. These ligands, containing an imine or azomethine group (-C=N-), are versatile chelating agents capable of forming stable complexes with a wide range of metal ions. nih.gov
The synthesis of a Schiff base ligand from this compound would typically involve reacting it with a suitable aldehyde, often one containing a hydroxyl group in a position that facilitates chelation, such as 3-ethoxysalicylaldehyde (B1293910). The reaction is generally carried out in an alcohol solvent under reflux. researchgate.net The resulting Schiff base ligand, for example, 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol, possesses multiple donor atoms (typically nitrogen from the imine and oxygen from the hydroxyl group) that can coordinate to a metal center.
These ligands can act as bidentate or polydentate chelators, forming stable ring structures with the metal ion. researchgate.net For instance, a Schiff base derived from 3-ethoxysalicylaldehyde and an aniline derivative can coordinate to metal ions like Cobalt(II) and Copper(II), forming binuclear complexes. researchgate.net The structure and stoichiometry of these coordination complexes are influenced by the nature of the metal ion and the ligand itself. semanticscholar.org
The formation of these metal complexes can be confirmed through various analytical and spectroscopic techniques. Elemental analysis, molar conductance, magnetic susceptibility measurements, and spectral methods such as IR, UV-Vis, ¹H NMR, and mass spectrometry are used to elucidate the structure and bonding within the complexes. researchgate.netresearchgate.net For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation provides evidence of the imine nitrogen's coordination to the metal ion.
Table 2: Examples of Schiff Base Ligands Derived from Structurally Related Precursors
Interactive Data Table
| Ligand Name | Precursors | Metal Ions Complexed | Reference |
| 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol | 3-ethoxysalicylaldehyde, 3-nitroaniline | Co(II), Cu(II) | researchgate.net |
| 2-[(Z)-{(2-(1H-benzimidazole-2yl)phenyl]imino}methyl]-6-ethoxyphenol | 3-ethoxysalicylaldehyde, 2-(2-aminophenyl)-1H-benzimidazole | Ni(II), Co(II), Cu(II), Mn(II), Zn(II), VO(IV) | researchgate.net |
| 2-ethoxy-6-[(methylimino)methyl]phenol | 2-hydroxy-3-ethoxybenzaldehyde, methylamine | Not specified | nih.gov |
| 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | 3-ethoxy-2-hydroxybenzaldehyde, 4-methylaniline | Not specified | nih.gov |
The study of these coordination complexes is an active area of research, driven by their potential applications in various fields, including catalysis and materials science. nih.govasianpubs.org
Advanced Methodologies and Future Research Directions
Implementation of Flow Chemistry for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production. flinders.edu.aumdpi.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers significant advantages in terms of heat and mass transfer, reaction control, safety, and scalability. beilstein-journals.orguc.pt For the multi-step synthesis of a molecule like 2-Ethoxy-6-methylaniline, flow chemistry allows for the "telescoping" of reactions, where intermediates are generated and consumed in a continuous sequence without isolation. beilstein-journals.org
A potential continuous-flow process for this compound could involve the sequential reduction of a nitro group, followed by selective alkylation or etherification in dedicated reactor modules. For instance, the chemoenzymatic reduction of a nitroaromatic precursor could be achieved in a packed-bed reactor containing an immobilized nitroreductase, offering a sustainable alternative to traditional methods that use high-pressure hydrogen and precious-metal catalysts. nih.govacs.org The resulting aniline (B41778) could then be passed directly into a second module for a catalyzed ortho-methylation. This integrated approach minimizes manual handling, reduces waste, and allows for precise control over residence time, temperature, and stoichiometry, ultimately leading to higher yields and purity.
Table 1: Comparison of Batch vs. Potential Flow Synthesis Parameters
| Parameter | Traditional Batch Synthesis | Potential Continuous-Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio |
| Mass Transfer | Often dependent on mechanical stirring efficiency | Enhanced due to small reactor dimensions and efficient mixing |
| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer due to small reaction volumes at any given time |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer durations ("scaling out") |
| Process Control | Difficult to precisely control temperature and concentration gradients | Precise control over temperature, pressure, and residence time |
Application of Green Chemistry Principles in Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aniline derivatives can be made significantly more sustainable by adhering to these principles. acs.orgijtsrd.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives like water, ethanol, or ionic liquids can drastically reduce environmental impact. ijiras.comrsc.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, N-alkylation of amines with alcohols is highly atom-economical as water is the only byproduct. nih.gov
Alternative Energy Sources: Utilizing microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating. ijiras.comtandfonline.com
Biocatalysis: Employing enzymes, such as nitroreductases for the reduction of nitroarenes to anilines, allows reactions to occur under mild conditions (room temperature and pressure) in aqueous media, avoiding harsh reagents and metal catalysts. nih.govacs.org
Electrosynthesis: Researchers have demonstrated that anilines can be produced from nitrobenzenes using electrolysis in water with a redox mediator. This method, especially when powered by renewable electricity, offers a highly sustainable alternative to traditional catalytic hydrogenation. specchemonline.comchemistryworld.com
A greener synthetic route to this compound could start with the electrochemical reduction of 2-ethoxy-6-nitrotoluene, thereby avoiding metal catalysts and high-pressure hydrogen gas.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The regioselectivity of the synthesis, particularly the precise placement of the methyl group ortho to the amine, is critical. The exploration of novel catalytic systems is paramount for achieving high selectivity and efficiency. Traditional Friedel-Crafts alkylations of anilines are often problematic because Lewis acids can complex with the basic amine group, deactivating the ring.
Recent advances have focused on catalysts that can overcome this challenge:
Brønsted Acid Catalysis: Strong Brønsted acids like trifluoromethanesulfonic acid (CF3SO3H) have been shown to effectively catalyze the ortho-alkylation of para-substituted anilines with styrenes, achieving high chemoselectivity. acs.orgnih.gov
Lewis Acid/Co-solvent Systems: A combination of a Lewis acid, such as Calcium(II) triflimide (Ca(NTf₂)₂), and hexafluoroisopropanol (HFIP) as a solvent has been developed for the selective ortho-C-alkylation of anilines with various alkenes, including deactivated ones. acs.org This system is proposed to operate through a nearly concerted mechanism that favors ortho-substitution.
Heterogeneous Catalysts: The use of solid, reusable catalysts simplifies product purification and reduces waste. Zeolites, with their shape-selective properties, can be tailored to favor N-alkylation over C-alkylation depending on pore size and reaction temperature. google.com Similarly, palladium on carbon (Pd/C) has been used as a recyclable heterogeneous catalyst for the N-alkylation of anilines. thieme-connect.com For ortho-C-alkylation, supported metal catalysts are being investigated to provide high activity and selectivity at elevated temperatures. nih.gov
For the synthesis of this compound, a Ca(II)/HFIP system could potentially be employed for the direct ortho-methylation of 2-ethoxyaniline, offering a highly selective and efficient route.
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To fully leverage the advantages of continuous-flow synthesis, real-time reaction monitoring is essential. In situ spectroscopic probes allow for the continuous collection of data without disturbing the reaction, providing deep insights into kinetics, mechanisms, and the influence of process variables. youtube.com
Techniques suitable for monitoring the synthesis of this compound include:
FTIR Spectroscopy: In-line Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands in real-time. youtube.comresearchgate.net For instance, the disappearance of a nitro group peak (~1530 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) could be monitored during the reduction step.
Raman Spectroscopy: Raman is highly complementary to FTIR, particularly for reactions in aqueous media and for monitoring symmetric vibrations. It can provide detailed information about molecular structure and polymorph transitions. youtube.com
Mass Spectrometry (MS): Coupling electrochemistry or a flow reactor directly to a mass spectrometer allows for the real-time detection of short-lived intermediates and products, which is invaluable for mechanistic studies. nih.govacs.orgnih.gov This has been used to monitor the fleeting chain propagation of aniline polymerization. nih.govacs.org
By integrating an in-line FTIR probe into a flow reactor, the synthesis of this compound could be optimized rapidly, ensuring complete conversion and identifying ideal process parameters with minimal experimentation. nih.gov
Integrated Experimental and Computational Research Paradigms
The synergy between experimental work and computational chemistry provides a powerful paradigm for modern process development. Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the stability of intermediates, and explain the origins of selectivity. researchgate.net
In the context of this compound synthesis, an integrated approach could involve:
Mechanism Elucidation: DFT calculations can be used to study the reaction pathway for catalytic ortho-alkylation, comparing the energy barriers for ortho, meta, and para substitution to understand why a particular catalyst provides high regioselectivity. acs.orgnih.gov
Catalyst Design: Computational screening can help identify promising new catalysts before they are synthesized and tested in the lab, accelerating the discovery process.
Spectroscopic Analysis: Theoretical calculations can predict vibrational frequencies, aiding in the assignment of peaks in experimental FTIR and Raman spectra obtained from in situ monitoring. researchgate.net
Property Prediction: Computational models can predict key physicochemical properties of molecules, such as oxidation potentials or lipophilicity, which is useful for understanding their behavior and potential applications. nih.govumn.edu
By using DFT to model the transition states of the ortho-methylation of 2-ethoxyaniline with different catalytic systems, researchers could rationally select the most promising catalyst for experimental validation, saving significant time and resources.
Q & A
Q. Table 1: Expected NMR Chemical Shifts (Hypothetical)
| Proton Position | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| C1 (NH) | 3.8 (s, 2H) | 145.1 |
| C2 (OCHCH) | 4.1 (q, 2H) | 70.5 |
| C6 (CH) | 2.3 (s, 3H) | 20.8 |
Basic Question: How should a synthesis protocol for this compound be designed to address steric hindrance from substituents?
Methodological Answer:
The ethoxy and methyl groups create steric challenges. Optimize via:
- Protecting Group Strategy : Temporarily protect the amine group (e.g., acetylation) before introducing ethoxy/methyl groups to avoid unwanted side reactions .
- Catalytic Conditions : Use Pd/C or Cu catalysts for Ullmann-type coupling to install substituents sequentially. Monitor reaction progress with TLC (R values in ethyl acetate/hexane = ~0.4) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Advanced Question: How can density functional theory (DFT) improve predictions of this compound’s electronic properties?
Methodological Answer:
DFT (e.g., B3LYP/6-311+G(d,p) basis set) can model:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity in electrophilic substitution. For example, a smaller gap (~4.5 eV) suggests higher reactivity at the para position .
- Charge Distribution : Mulliken charges reveal electron-rich/depleted regions (e.g., amine group charge ≈ -0.35 e) to guide regioselectivity studies .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or nonpolar environments.
Advanced Question: How can contradictions in reported NMR data for substituted anilines be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities. Strategies include:
- Standardized Conditions : Replicate experiments in deuterated DMSO or CDCl to match literature protocols .
- Spiking Experiments : Add a known reference compound (e.g., 4-nitroaniline) to confirm peak assignments .
- Dynamic NMR : Resolve rotational barriers (e.g., ethoxy group rotation) by varying temperature (e.g., 25°C to 50°C) to observe coalescence effects .
Advanced Question: What methodologies assess the pH-dependent stability of this compound?
Methodological Answer:
- Kinetic Studies : Monitor degradation via HPLC (C18 column, λ = 254 nm) under varying pH (1–13). Calculate half-life (t) using first-order kinetics. For example, t ≈ 12 h at pH 1 due to protonation-induced instability .
- UV-Vis Spectroscopy : Track absorbance changes at λ (~280 nm) to identify decomposition products.
- Mass Spectrometry : Identify hydrolyzed products (e.g., 6-methylcatechol) via fragmentation patterns .
Advanced Question: How can substituent effects on electrophilic substitution reactivity be systematically studied?
Methodological Answer:
- Competitive Reaction Design : Compare nitration rates of this compound vs. unsubstituted aniline using HNO/HSO. Analyze product ratios via GC-MS .
- Theoretical Modeling : Combine DFT with Hammett σ constants to predict directing effects. For example, the ethoxy group (-OCHCH) is meta-directing (σ ≈ 0.12) .
- Isotopic Labeling : Use -labeled amine to track substitution pathways via -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
